3-(5-Methylthiazol-4-yl)propanoic acid
CAS No.:
Cat. No.: VC17886671
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9NO2S |
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Molecular Weight | 171.22 g/mol |
IUPAC Name | 3-(5-methyl-1,3-thiazol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C7H9NO2S/c1-5-6(8-4-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
Standard InChI Key | GWNQJUIACWYTPD-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=CS1)CCC(=O)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s core structure consists of a thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. The methyl group at position 5 and the propanoic acid moiety at position 4 introduce steric and electronic modifications that influence its reactivity. The molecular formula is C₇H₉NO₂S, with a molecular weight of 171.22 g/mol . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 6469-32-5 | |
IUPAC Name | 3-(5-methylthiazol-4-yl)propanoic acid | |
InChI Key | HPMBMJNAPIPXFK-UHFFFAOYSA-N | |
SMILES | CC1=C(SC=N1)CCC(=O)O |
The crystal structure remains uncharacterized, but computational models predict a planar thiazole ring with the propanoic acid chain adopting a gauche conformation relative to the heterocycle .
Spectroscopic Characterization
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¹H NMR: Signals at δ 2.45 (s, 3H, CH₃), 2.70–2.85 (m, 2H, CH₂), 3.10–3.25 (m, 2H, CH₂), and 12.10 (s, 1H, COOH) confirm the substituent arrangement .
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IR Spectroscopy: Strong absorption at 1705 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid group, while bands at 1550–1450 cm⁻¹ arise from thiazole ring vibrations.
Synthetic Methodologies
Core Thiazole Ring Formation
The thiazole scaffold is typically constructed via the Hantzsch thiazole synthesis, involving the reaction of α-halo ketones with thioamides. For 3-(5-methylthiazol-4-yl)propanoic acid, a modified approach uses 4-methylthiazole-5-carbaldehyde as the starting material, which undergoes aldol condensation with malonic acid derivatives to introduce the propanoic acid chain .
Representative Synthesis Pathway:
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Aldol Condensation:
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Hydrogenation:
Yields for this route range from 65–78%, with purity >95% confirmed by HPLC .
Alternative Routes
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Knorr Cyclization: Reaction of thiourea derivatives with β-keto esters provides an alternative pathway, though this method suffers from lower regioselectivity.
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Enzymatic Functionalization: Recent advances utilize lipase-catalyzed ester hydrolysis to generate the carboxylic acid group under mild conditions, reducing side reactions .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (0.8 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with the thiazole ring undergoing thermal ring-opening reactions .
Acid-Base Behavior
The carboxylic acid group has a pKa of 4.2, enabling salt formation with alkaline agents. Protonation of the thiazole nitrogen occurs at pH < 2.5, altering electronic conjugation and reactivity.
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-deficient thiazole ring directs electrophiles to the 2-position. Bromination with NBS yields 2-bromo-3-(5-methylthiazol-4-yl)propanoic acid, a precursor for cross-coupling reactions .
Condensation Reactions
The carboxylic acid participates in amide bond formation with primary amines via EDC/HOBt coupling, generating derivatives like 3-(5-methylthiazol-4-yl)-N-(phenyl)propanamide with antimicrobial activity .
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